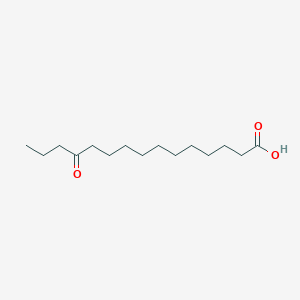
12-Oxopentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Oxopentadecanoic acid is a long-chain fatty acid with a keto group at the 12th carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-oxopentadecanoic acid can be achieved through several methods. One common approach involves the oxidation of pentadecanoic acid using specific oxidizing agents under controlled conditions. Another method includes the use of hydroperoxide lyases, which catalyze the splitting of hydroperoxides to form oxo acids .
Industrial Production Methods: Industrial production of this compound often involves enzyme-catalyzed reactions due to their efficiency and specificity. For instance, recombinant hydroperoxide lyases from sources like Carica papaya have been used to produce oxo acids in high yields . These enzymes are expressed in microorganisms such as Escherichia coli, and the reactions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms adjacent to the keto group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted oxo acids with various functional groups.
Applications De Recherche Scientifique
12-Oxopentadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme interactions.
Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development
Mécanisme D'action
The mechanism of action of 12-oxopentadecanoic acid involves its interaction with various molecular targets and pathways. The keto group can react with thiol groups in proteins, leading to modifications that affect protein function. This compound can also participate in signaling pathways by acting as a ligand for specific receptors, thereby modulating cellular responses .
Comparaison Avec Des Composés Similaires
3-Oxo-pentadecanoic acid: Another long-chain fatty acid with a keto group at the 3rd carbon position.
12-Oxododecenoic acid: A shorter-chain oxo acid with similar chemical properties.
Uniqueness: 12-Oxopentadecanoic acid is unique due to its specific keto group position, which influences its reactivity and interaction with biological molecules. This positional specificity allows for distinct chemical and biological activities compared to other oxo acids.
Propriétés
IUPAC Name |
12-oxopentadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLPQLKKAVROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














